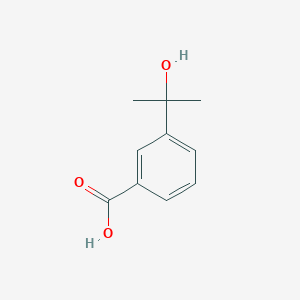

3-(2-Hydroxypropan-2-yl)benzoic acid

Description

BenchChem offers high-quality 3-(2-Hydroxypropan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxypropan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJXKURUDQRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Meta-Substituted Hydroxy-Isopropyl Benzoic Acids: A Technical Guide for Drug Development Professionals

Abstract

Meta-substituted hydroxy-isopropyl benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules. We will delve into the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of these compounds, underpinned by field-proven insights and authoritative references. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven analyses to accelerate drug discovery and development efforts.

Introduction: The Significance of the Meta-Substituted Hydroxy-Isopropyl Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in the design of biologically active molecules.[1] The strategic placement of substituents on the aromatic ring profoundly influences the physicochemical properties and pharmacological profile of the resulting compounds.[1] Among the various substitution patterns, the meta-disposition of hydroxyl and isopropyl groups on a benzoic acid core has emerged as a particularly fruitful area of investigation.

The interplay between the electron-donating hydroxyl group and the lipophilic isopropyl group, combined with the hydrogen bonding capabilities of the carboxylic acid, creates a unique chemical entity with the potential to interact with a diverse range of biological targets.[1] Indeed, derivatives of hydroxybenzoic acid have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic activities.[2][3][4][5][6][7]

This guide will specifically focus on the meta-substituted hydroxy-isopropyl benzoic acids, providing a detailed exploration of their synthesis, chemical characteristics, and burgeoning therapeutic applications. By understanding the nuances of this chemical class, researchers can better leverage its potential in the development of novel therapeutics.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of meta-substituted hydroxy-isopropyl benzoic acids can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Friedel-Crafts Alkylation: A Direct Approach

A common and direct method for introducing the isopropyl group onto a hydroxybenzoic acid backbone is through the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction typically employs an isopropylating agent, such as isopropanol or isopropyl bromide, in the presence of a strong acid catalyst like sulfuric acid.

A notable example is the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid, a precursor to the anesthetic propofol.[8] While this example illustrates a para-hydroxy starting material, the principles can be adapted for meta-substituted isomers.

Conceptual Workflow for Friedel-Crafts Isopropylation:

Caption: Friedel-Crafts isopropylation of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid [8][9]

This protocol, while for a para-isomer, provides a foundational methodology that can be adapted.

-

Reaction Setup: In a suitable reaction vessel, a mixture of 4-hydroxybenzoic acid, isopropanol, and water is prepared.

-

Catalyst Addition: Concentrated sulfuric acid is carefully added to the cooled mixture.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40-60°C) and stirred for a defined period (e.g., 1-3 hours).[9] Microwave irradiation can also be employed to accelerate the reaction.[9]

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated. This may involve filtration to remove solid acid catalysts, followed by crystallization from a suitable solvent.[9] Purity is often assessed by HPLC.[9]

Multi-step Synthesis via Functional Group Interconversion

An alternative to direct alkylation involves a multi-step approach where the desired functional groups are introduced sequentially. This can offer greater control over regioselectivity.

Example Pathway:

-

Starting Material: A readily available substituted benzene derivative.

-

Introduction of Isopropyl Group: Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) or direct Friedel-Crafts alkylation.

-

Introduction of Hydroxyl Group: Nitration followed by reduction to an amine and subsequent diazotization and hydrolysis.

-

Introduction of Carboxylic Acid Group: Oxidation of a methyl group or Grignard carboxylation of a corresponding aryl halide.

The specific sequence of these steps is crucial to manage the directing effects of the substituents.

Derivatization of the Core Scaffold

Once the core meta-substituted hydroxy-isopropyl benzoic acid is synthesized, further derivatization can be undertaken to explore structure-activity relationships. Common modifications include esterification of the carboxylic acid or etherification of the hydroxyl group.

Protocol for Esterification: [2]

-

Reaction: The hydroxybenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., concentrated H₂SO₄).

-

Conditions: The reaction is typically refluxed for several hours.

-

Purification: The resulting ester is purified, often by column chromatography.

Protocol for Etherification: [2]

-

Reaction: The methyl ester of the hydroxybenzoic acid is treated with an alkyl halide in the presence of a weak base (e.g., K₂CO₃) in a suitable solvent like acetone.

-

Conditions: The mixture is refluxed for several hours.

-

Hydrolysis: The resulting ether ester is then hydrolyzed (e.g., with aqueous KOH) to yield the corresponding ether carboxylic acid.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity

Understanding the SAR of meta-substituted hydroxy-isopropyl benzoic acids is paramount for designing potent and selective drug candidates. The nature and position of substituents on the benzoic acid ring significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties.[1]

Key Structural Features and Their Influence:

-

Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes or receptors.[1][10]

-

Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can be vital for binding to biological targets and contributes to the antioxidant properties observed in many phenolic compounds.[1] Its position is critical for activity.

-

Isopropyl Group: This lipophilic group can enhance the molecule's ability to cross cell membranes and can introduce steric effects that influence binding affinity and selectivity.[1]

General SAR Trends for Substituted Benzoic Acids:

While specific SAR studies on meta-substituted hydroxy-isopropyl benzoic acids are not extensively documented in the provided search results, we can infer potential trends from related substituted benzoic acid analogs.

-

Hydroxylation Pattern: The number and position of hydroxyl groups on the benzoic acid ring can significantly affect biological activity. For instance, in the context of α-amylase inhibition, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.[11]

-

Alkylation: The introduction of alkyl groups can modulate lipophilicity. For example, in a series of 2-morpholinobenzoic acid derivatives, N-benzylation was part of the optimal pharmacophore for antiproliferative activity.[12]

-

Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can impact pharmacokinetic properties, such as cell permeability and metabolic stability. Ester derivatives of hydroxybenzoic acids have been investigated for various activities, including antifungal and antiplatelet aggregation effects.[3][7]

Illustrative SAR Flowchart:

Caption: Structure-Activity Relationship (SAR) exploration flowchart.

Therapeutic Potential and Biological Activities

Derivatives of hydroxybenzoic acid have been reported to exhibit a broad spectrum of biological activities, suggesting the therapeutic potential of the meta-substituted hydroxy-isopropyl subclass.

Antimicrobial and Antifungal Activity

Phenolic compounds, including hydroxybenzoic acids, are known for their antimicrobial properties.[2] Novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, ester derivatives of benzoic acids have demonstrated antifungal activity against Candida species.[3]

Anti-inflammatory and Analgesic Effects

Certain derivatives of hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema, indicating anti-inflammatory properties.[2][6] A study on a murine model of allergic asthma demonstrated that hydroxybenzoic acid could significantly reduce peribronchial and perivascular inflammation and decrease IL-5 levels, suggesting a role in mitigating eosinophil-driven inflammation.[13]

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of these compounds.[2] They can act as free radical scavengers, which may help to diminish oxidative stress-induced tissue damage associated with chronic diseases.[2]

Other Potential Applications

-

Anticancer: Phenolic compounds are reported to have antitumor properties.[3]

-

Hypoglycemic: Some hydroxybenzoic acid derivatives have shown hypoglycemic effects.[2][6]

-

Anti-platelet Aggregation: Inhibition of platelet aggregation is another reported activity.[2][6]

-

Management of Sickle Cell Disease: Some derivatives have been found to have a direct action on hemoglobin S molecules.[2][6][10]

Data Summary and Future Directions

To facilitate a comparative analysis, the following table summarizes key data for representative hydroxybenzoic acid derivatives.

| Compound Class | Biological Activity | Key Findings | Reference |

| 3-Hydroxybenzoic Acid Derivatives | Antibacterial | Ester and hybrid derivatives active against Gram-positive and Gram-negative bacteria. | [2] |

| Hydroxybenzoic Acid | Anti-inflammatory | Reduced airway inflammation and IL-5 levels in a murine asthma model. | [13] |

| Benzoic Acid Derivatives | α-Amylase Inhibition | 2,3,4-trihydroxybenzoic acid showed the strongest inhibition. | [11] |

| Dihydroxybenzoic Acid Derivatives | Anti-platelet Aggregation, Anti-inflammatory | Showed inhibitory effects on platelet aggregation and polynuclear leukocyte migration. | [14] |

Future Directions:

The field of meta-substituted hydroxy-isopropyl benzoic acids is ripe for further exploration. Key areas for future research include:

-

Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of this specific subclass is needed to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their development as therapeutic agents.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of promising lead compounds are essential to assess their drug-like properties.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to relevant animal models to evaluate their in vivo efficacy and safety.

Conclusion

Meta-substituted hydroxy-isopropyl benzoic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility, coupled with a wide range of biological activities, makes them an attractive area for further research and development. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to therapeutic potential, with the aim of empowering researchers to unlock the full potential of this important class of molecules.

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis of Biologically Active β-Substituted 4-(α- Hydroxyalkyl)- and 4-(α-Hydroxycycloalkyl)benzoic Acids. Retrieved from [Link]

-

Sofowora, A., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

-

Safarova, I. R. (n.d.). 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

- Google Patents. (n.d.). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.

-

PMC. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

-

PubMed. (2005, April 15). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Retrieved from [Link]

-

SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

-

Manuja, R., et al. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Scilit. (2026, February 12). The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubMed. (2020, January 1). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Retrieved from [Link]

-

MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids.

-

PMC. (2024, January 17). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

-

PMC - NIH. (2025, October 1). Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. ppor.az [ppor.az]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. iomcworld.com [iomcworld.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Esterification of 3-(2-Hydroxypropan-2-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Esterification of a Bifunctional Molecule

3-(2-Hydroxypropan-2-yl)benzoic acid presents a unique challenge in synthetic chemistry due to its bifunctional nature, containing both a carboxylic acid and a tertiary alcohol. The tertiary alcohol group is sterically hindered and prone to elimination under harsh acidic conditions, a common feature of classical esterification procedures. This guide provides a detailed exploration of suitable esterification methods, emphasizing reaction choices that ensure the integrity of the tertiary alcohol moiety while achieving high yields of the desired ester. We will delve into the mechanistic underpinnings of the recommended protocols, offering insights honed from established chemical principles and practices.

Method Selection: Prioritizing Mildness and Efficiency

The primary consideration for the esterification of 3-(2-Hydroxypropan-2-yl)benzoic acid is the preservation of the tertiary alcohol. This necessitates the use of mild reaction conditions that avoid strong acids and high temperatures, which could lead to dehydration of the alcohol to form an alkene. Consequently, traditional Fischer-Speier esterification is generally not the preferred method for this substrate.

Instead, methods that rely on in-situ activation of the carboxylic acid under neutral or mildly basic conditions are highly recommended. Among these, the Steglich esterification stands out as a robust and versatile choice for this particular transformation.

Recommended Protocol: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[1][2] This method is particularly well-suited for sterically hindered substrates and proceeds under mild, room temperature conditions, thus preventing unwanted side reactions.[3][4]

Causality of Experimental Choices:

-

Carbodiimide (DCC or EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.[3] EDC is often preferred over DCC as the resulting urea byproduct is water-soluble, simplifying purification.

-

4-Dimethylaminopyridine (DMAP): DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This "active ester" is then efficiently attacked by the alcohol, even if the alcohol is sterically hindered.[5] The use of a catalytic amount of DMAP significantly accelerates the reaction and suppresses the formation of the stable N-acylurea byproduct that can form in its absence.[3][5]

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the activated intermediates.

Experimental Workflow: Steglich Esterification

Sources

- 1. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]

- 2. b3p.it.helsinki.fi [b3p.it.helsinki.fi]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

3-(2-Hydroxypropan-2-yl)benzoic acid as a pharmaceutical intermediate linker

Application Note: 3-(2-Hydroxypropan-2-yl)benzoic Acid as a "Gem-Dimethyl" Pharmaceutical Linker

Executive Summary

3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 40912-34-3 ) is a bifunctional pharmaceutical intermediate valued for its ability to introduce a gem-dimethyl group into drug scaffolds. In medicinal chemistry, this moiety is critical for the Thorpe-Ingold effect , which restricts conformational flexibility to lock active pharmacophores into their binding capability and blocks metabolic "soft spots" (benzylic oxidation).

This guide details the handling, synthesis, and coupling protocols for this linker. It specifically addresses the challenge of preserving the acid-labile tertiary alcohol during downstream amidation and provides a validated workflow for its incorporation into androgen receptor antagonists and HCV protease inhibitor scaffolds.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(2-Hydroxypropan-2-yl)benzoic acid |

| CAS Number | 40912-34-3 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |

| pKa | ~4.2 (Carboxylic acid) |

| Key Stability Risk | Acid-catalyzed dehydration of the tertiary alcohol to 3-isopropenylbenzoic acid. |

Application Logic: The "Gem-Dimethyl" Advantage

In drug design, replacing a methylene (-CH₂-) or methine (-CH-) linker with a gem-dimethyl (-C(CH₃)₂-) group often improves potency and metabolic stability. 3-(2-Hydroxypropan-2-yl)benzoic acid serves as a pre-functionalized module to install this group efficiently.

-

Conformational Locking: The bulky methyl groups restrict rotation around the phenyl-alkyl bond, pre-organizing the molecule for receptor binding (Entropy reduction).

-

Metabolic Blockade: The tertiary carbon lacks protons, preventing Cytochrome P450-mediated benzylic oxidation, a common clearance pathway for drug candidates.

Structural Role in Active Pharmaceutical Ingredients (APIs)

This linker is structurally homologous to fragments found in:

-

Androgen Receptor Antagonists: (e.g., analogs of Enzalutamide/Apalutamide).

-

HCV NS3/4A Protease Inhibitors: (Macrocyclic linkers).

-

PARP Inhibitors: (Benzamide core scaffolds).

Synthesis Protocol: Preparation of the Linker

If not purchased commercially, the linker is synthesized via a Grignard reaction on a polyester precursor.

Reaction Scheme: Dimethyl isophthalate + 2 MeMgBr → Methyl 3-(2-hydroxypropan-2-yl)benzoate → (Hydrolysis) → Product

Step-by-Step Protocol

-

Grignard Addition (Critical Step):

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Reagents: Methyl 3-acetylbenzoate (1.0 eq) in anhydrous THF (10 volumes).

-

Addition: Cool to -78°C . Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.1 eq) dropwise over 60 mins.

-

Note: Low temperature is essential to prevent attack on the ester moiety (chemoselectivity).

-

Quench: Pour into saturated NH₄Cl solution at 0°C. Extract with EtOAc.

-

-

Hydrolysis (Saponification):

-

Dissolve the intermediate ester in MeOH/THF (1:1).

-

Add LiOH (2.0 eq, 1M aqueous solution). Stir at Room Temperature (Do not heat).

-

Workup: Carefully acidify with 1M citric acid to pH 4-5. Avoid strong mineral acids (HCl) to prevent dehydration.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

-

Graphviz Diagram: Synthesis Pathway

Figure 1: Synthesis pathway highlighting the critical risk of dehydration under acidic/thermal stress.

Application Protocol: Amide Coupling (The "Linker" Function)

This protocol describes coupling the benzoic acid linker to an amine-bearing drug core (R-NH₂).

Challenge: The tertiary alcohol can interfere with coupling reagents or undergo elimination if the activation is too aggressive. Solution: Use HATU/DIPEA for mild, rapid activation without affecting the alcohol.

Materials

-

Linker: 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq).

-

Amine Partner: R-NH₂ (1.0 eq).

-

Coupling Agent: HATU (1.2 eq).

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq).

-

Solvent: Anhydrous DMF or DMAc.

Procedure

-

Activation:

-

Dissolve the Linker (1.0 eq) in DMF (5 mL/mmol).

-

Add DIPEA (3.0 eq) and stir for 5 mins at 0°C.

-

Add HATU (1.2 eq). Stir for 15 mins at 0°C. The solution should turn slightly yellow.

-

-

Coupling:

-

Add the Amine Partner (1.0 eq) in one portion.

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Monitor by LC-MS. Reaction is typically complete in 2–4 hours.

-

-

Workup (Crucial for Purity):

-

Dilute with EtOAc.[2]

-

Wash 1: 5% LiCl solution (removes DMF).

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid).

-

Wash 3: 10% Citric Acid (removes unreacted amine/base). Perform quickly to minimize acid exposure.

-

Dry (Na₂SO₄) and concentrate.

-

Graphviz Diagram: Coupling Workflow

Figure 2: Optimized amide coupling workflow ensuring preservation of the tertiary alcohol.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Impurity A | Peak at [M-18] in LC-MS | Dehydration of tertiary alcohol | Avoid strong acids during workup; keep temperature <40°C during rotary evaporation. |

| Low Yield | Unreacted Amine | Carboxylic acid activation failure | Switch from EDC/NHS to HATU or PyBOP; ensure DMF is anhydrous. |

| Esterification | Methyl ester formation | Methanol used in workup/reaction | Avoid alcoholic solvents during the coupling step; use ACN or DMF only. |

Analytical Standard (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (Benzoic acid chromophore).

References

-

BenchChem. (n.d.). 3-(2-Hydroxypropan-2-yl)benzoic acid Structure and Properties. Retrieved from

-

ChemicalBook. (2025).[3] Synthesis and Pharmaceutical Applications of Benzoic Acid Derivatives.[3][4][5] Retrieved from

-

Google Patents. (2012). Chelate compounds and methods of preparation (US20120100372A1). Retrieved from

-

Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives.[3][4] Retrieved from

-

Sigma-Aldrich. (2025). Grignard Reaction Protocols for Tertiary Alcohol Synthesis. Retrieved from

Sources

Application Note: High-Purity Crystallization of 3-(2-Hydroxypropan-2-yl)benzoic Acid

Executive Summary

3-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 380430-53-5, often referred to as the "hydrolysis product" or Intermediate 2) is a critical precursor in the synthesis of Enzalutamide (Xtandi), a potent androgen receptor antagonist used in prostate cancer therapy. The purity of this intermediate directly impacts the yield and impurity profile of the final API.

This guide details the crystallization strategies required to achieve >99.5% purity. Unlike simple benzoic acid derivatives, the presence of the tertiary alcohol moiety introduces a specific stability challenge: acid-catalyzed dehydration . Consequently, standard high-temperature or strong-acid crystallization methods must be adapted to prevent the formation of the alkene impurity (3-(prop-1-en-2-yl)benzoic acid).

Physicochemical Profile & Solubility

Understanding the molecule's behavior is the prerequisite for designing a robust process.

| Parameter | Characteristic | Implication for Process |

| Functional Groups | Carboxylic Acid (C3-position), Tertiary Alcohol (dimethyl carbinol). | Dual polarity; pH-switchable solubility; Thermal sensitivity. |

| pKa | ~4.2 (Carboxylic Acid) | Soluble in aqueous base (pH > 6); Precipitates at pH < 3. |

| Stability | Sensitive | The tertiary alcohol dehydrates to an alkene under strong acidic conditions + heat (>40°C). |

| Solubility (High) | Methanol, Ethanol, THF, Ethyl Acetate. | Good solvents for dissolution. |

| Solubility (Low) | Water (Acid form), n-Heptane, Toluene. | Good anti-solvents. |

Protocol A: Reactive Crystallization (Crude Isolation)

Objective: Isolation of the target molecule from the ester hydrolysis reaction mixture (e.g., from methyl 3-(2-hydroxypropan-2-yl)benzoate). This step utilizes a "pH-swing" mechanism to reject non-acidic organic impurities.

Mechanism

The molecule exists as a water-soluble carboxylate salt at high pH. Acidification converts it to the insoluble free acid. The Critical Process Parameter (CPP) here is Temperature and Final pH . Dropping the pH too low (<1.0) or too fast generates heat, triggering dehydration.

Workflow Diagram

Caption: Figure 1.[1][2] Reactive crystallization workflow emphasizing temperature control to prevent dehydration.

Step-by-Step Protocol

-

Preparation: Start with the alkaline hydrolysis mixture (containing the sodium salt of the product).

-

Impurity Wash: Extract the aqueous alkaline solution with Ethyl Acetate (1:1 v/v) to remove unreacted esters or non-acidic byproducts. Discard the organic layer.

-

Thermal Control: Cool the aqueous phase to 0–5°C .

-

Why: Low temperature increases the energy barrier for the dehydration reaction.

-

-

Acidification (The Critical Step):

-

Slowly add 2N HCl (or 10% H₂SO₄) dropwise.

-

Maintain internal temperature <10°C.

-

Target pH: Adjust to pH 3.5 – 4.0 .

-

Note: Do not drive pH to 1.0. The product precipitates effectively at pH 3.5 due to the common ion effect, while minimizing acid catalysis of the alcohol.

-

-

Aging: Stir the resulting white slurry at 0–5°C for 2 hours. This allows Ostwald ripening, improving filterability.

-

Isolation: Filter under vacuum. Wash the cake with cold water (3x cake volume) to remove inorganic salts (NaCl/Na₂SO₄).

-

Drying: Dry in a vacuum oven at 40°C max.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Removal of trace "starting material" (3-acetylbenzoic acid) and any dehydration impurities formed during isolation.

Solvent System Selection

-

Solvent: Ethyl Acetate (EtOAc) - Excellent solubility for the product and polar impurities.

-

Anti-Solvent: n-Heptane - Poor solubility for the product; keeps non-polar impurities in solution or forces product out selectively depending on the ratio.

Workflow Diagram

Caption: Figure 2. Anti-solvent crystallization utilizing Ethyl Acetate and n-Heptane for final polishing.

Step-by-Step Protocol

-

Dissolution:

-

Suspend crude solid in Ethyl Acetate (3 mL per gram of solid).

-

Heat gently to 40–45°C . Do not reflux (boiling point of EtOAc is 77°C, which is too high for long-term stability of this tertiary alcohol).

-

Ensure complete dissolution.[3]

-

-

Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove dust or insoluble salts.

-

Seeding:

-

Cool the filtrate to 35°C.

-

Add seed crystals (0.5% w/w) of high-purity 3-(2-hydroxypropan-2-yl)benzoic acid.

-

Stir for 30 minutes to establish a seed bed.

-

-

Anti-Solvent Addition:

-

Slowly add n-Heptane (ratio: 2 mL per gram of starting solid) over 1 hour.

-

Maintain temperature at 30–35°C.

-

-

Cooling:

-

Ramp temperature down to 0°C at a rate of 5°C per hour.

-

Why: Slow cooling prevents "oiling out" (liquid-liquid phase separation) which traps impurities.

-

-

Final Isolation:

Analytical Controls & Troubleshooting

Quality Control Table

| Test | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% | Monitor RRT of alkene impurity. |

| Alkene Impurity | HPLC | < 0.10% | Dehydration product (3-(prop-1-en-2-yl)benzoic acid). |

| Solvent Residue | GC-Headspace | < 5000 ppm (EtOAc) | Class 3 solvent limit. |

| Water Content | Karl Fischer (KF) | < 0.5% | Ensure dryness for next synthetic step. |

Troubleshooting Guide

-

Issue: Material "Oils Out" during Recrystallization.

-

Cause: Adding anti-solvent too fast or temperature too high.

-

Fix: Re-heat to dissolve oil. Add more seed crystals. Cool slower. Increase the ratio of EtOAc slightly.

-

-

Issue: High Alkene Impurity (>0.5%).

-

Cause: Acidification pH was too low (<1) or drying temperature >50°C.

-

Fix: Reprocess via Protocol A, ensuring pH stops at 3.5 and temperature stays <5°C.

-

-

Issue: Low Yield.

-

Cause: Product loss in mother liquor due to high solubility in EtOAc.

-

Fix: Increase the volume of n-Heptane or lower the final isolation temperature to -5°C.

-

References

-

Medivation Inc. (2011). Diarylhydantoin compounds. WO Patent 2011106570A1. Link

- Context: Describes the general synthesis and utility of Enzalutamide intermedi

-

Amerigo Scientific. (n.d.). 3-(2-Hydroxypropan-2-yl)benzoic acid Product Profile. Link

- Context: Verification of chemical identity and basic handling.

-

Zhang, H., et al. (2021). Solubility of Benzoic Acid in Organic Solvents. Journal of Chemical & Engineering Data. Link

- Context: General solubility principles for benzoic acid derivatives in Ethyl Acet

-

Organic Syntheses. (1940). p-Hydroxybenzoic acid purification. Org. Synth. 1940, 20, 54. Link

- Context: Foundational techniques for acid-base precipit

Sources

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 2. Amorphous solid dispersions of enzalutamide and novel polysaccharide derivatives: investigation of relationships between polymer structure and performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CZ2016275A3 - The crystalline form of Enzalutamide - Google Patents [patents.google.com]

Application Note: Functionalization of 3-(2-Hydroxypropan-2-yl)benzoic Acid for Advanced Polymer Synthesis

Abstract

This technical guide provides detailed protocols and scientific rationale for the functionalization of 3-(2-Hydroxypropan-2-yl)benzoic acid, a versatile building block for polymer chemistry. We will explore the strategic modification of its carboxylic acid and tertiary alcohol moieties to generate a library of novel monomers. This note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth methodologies for esterification and amidation, and their subsequent application in the synthesis of advanced polymers such as polyesters and polyamides.

Introduction: The Strategic Advantage of a Bifunctional Monomer

3-(2-Hydroxypropan-2-yl)benzoic acid is a bifunctional aromatic compound possessing both a carboxylic acid and a tertiary alcohol group. This unique structure makes it a highly valuable precursor for the synthesis of a variety of polymers. The aromatic ring imparts rigidity and thermal stability to the polymer backbone, while the two distinct functional groups offer orthogonal handles for chemical modification, enabling precise control over the final polymer architecture and properties.

The ability to selectively functionalize either the carboxylic acid or the tertiary alcohol allows for the creation of monomers tailored for specific polymerization techniques, including step-growth polymerization, leading to materials with diverse applications. Aromatic polyesters, for instance, are widely used in packaging, resins, and films due to their favorable thermal and mechanical properties.[1]

Core Functionalization Strategies

The primary sites for derivatization on 3-(2-Hydroxypropan-2-yl)benzoic acid are the carboxylic acid and the tertiary alcohol.[2] This guide will focus on the two most common and impactful functionalization pathways: esterification and amidation of the carboxylic acid group. The tertiary alcohol is generally more resistant to reactions like oxidation under standard conditions, providing a stable functional group for potential post-polymerization modification.[2]

Figure 1: Overview of the functionalization pathways for 3-(2-Hydroxypropan-2-yl)benzoic acid.

Protocol I: Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid is a fundamental step in preparing monomers for polyester synthesis. This reaction can be achieved through several methods, with the choice depending on the desired scale, purity, and available reagents.

Fischer-Speier Esterification: A Classic Approach

This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The equilibrium nature of the reaction necessitates driving it towards the product, often by using the alcohol as the solvent.[2][4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 10-20 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

DCC/DMAP Mediated Esterification: Mild and Efficient

For more sensitive substrates or when milder conditions are required, the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is highly effective.

Protocol:

-

Reagent Preparation: Dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Work-up and Purification: Concentrate the filtrate and purify the resulting ester by column chromatography.

Table 1: Comparison of Esterification Methods

| Parameter | Fischer-Speier Esterification | DCC/DMAP Mediated Esterification |

| Reagents | Alcohol, H₂SO₄ | Alcohol, DCC, DMAP |

| Conditions | Reflux temperature | 0 °C to room temperature |

| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields |

| Disadvantages | Harsh acidic conditions, equilibrium reaction | Expensive reagents, DCU byproduct removal |

Protocol II: Amidation of the Carboxylic Acid Group

The synthesis of amide-containing monomers opens the door to the production of polyamides and poly(ester-amide)s, which often exhibit excellent thermal and mechanical properties due to hydrogen bonding between amide groups.[]

Amidation via an Activated Ester Intermediate

A common strategy for amide bond formation involves the in-situ activation of the carboxylic acid followed by reaction with an amine.

Protocol:

-

Activation: Dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF). Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Figure 2: Workflow for the amidation of 3-(2-Hydroxypropan-2-yl)benzoic acid.

Application in Polymer Synthesis

The functionalized monomers derived from 3-(2-Hydroxypropan-2-yl)benzoic acid are valuable precursors for step-growth polymerization.

-

Polyesters: Di-ester or hydroxy-ester derivatives can be used in polycondensation reactions with diols or diacids to form aromatic polyesters. These polymers are known for their good thermal resistance.[1]

-

Polyamides: Di-amide or amino-amide functionalized monomers can be polymerized with diacids or diamines, respectively, to yield polyamides. The presence of amide linkages often leads to materials with high strength and melting points.[]

-

Poly(ester-amide)s: Monomers containing both ester and amide functionalities, or a combination of ester and amide monomers, can be used to synthesize poly(ester-amide)s, which combine the properties of both polyesters and polyamides.[6]

Table 2: Polymerization Strategies

| Monomer Type | Co-monomer | Resulting Polymer | Key Properties |

| Di-ester of 3-(2-Hydroxypropan-2-yl)benzoic acid | Diol (e.g., ethylene glycol) | Aromatic Polyester | Thermal stability, rigidity |

| Di-amide of 3-(2-Hydroxypropan-2-yl)benzoic acid | Diacid (e.g., adipic acid) | Aromatic Polyamide | High strength, chemical resistance |

| Hydroxy-ester monomer | Diacid | Aromatic Polyester | Functional side chains |

| Amino-amide monomer | Diacid | Aromatic Polyamide | Functional side chains |

Characterization of Monomers and Polymers

Thorough characterization is essential to confirm the successful synthesis and purity of the functionalized monomers and the resulting polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized monomers and polymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., ester C=O stretch, amide N-H stretch).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.[1]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.[1]

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Conclusion

3-(2-Hydroxypropan-2-yl)benzoic acid serves as a highly adaptable platform for the design and synthesis of novel monomers for polymer chemistry. The selective functionalization of its carboxylic acid group through robust esterification and amidation protocols, as detailed in this guide, provides a clear pathway to a diverse range of polymer structures. The resulting aromatic polyesters and polyamides are expected to exhibit valuable properties, making them suitable for a wide array of applications in materials science and beyond. The methodologies presented herein are designed to be both reproducible and adaptable, providing a solid foundation for further innovation in the field.

References

-

ResearchGate. Polymerization of hydroxy benzoic acids series | Request PDF. [Link]

-

RSC Publishing. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry. [Link]

-

Purdue University. Polymerization Reactions. [Link]

-

Rasayan Journal. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

MDPI. Mechanism Studies of LCP Synthesis. [Link]

- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.

- Google Patents. WO2019224356A1 - Amidation of polymers containing ester side chains using functionalized amines.

-

ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. [Link]

-

JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

-

PMC. Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. [Link]

-

PMC. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

-

Ehime University. Development of a new end-functionalization technique in polymer synthesis. [Link]

-

MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

-

ResearchGate. Synthesis and polymerization reactions of cyclic imino ethers. 3. Poly(ester amide)s of the AA + BB type on the basis of 2‐oxazolines | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3 | Benchchem [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(2-Hydroxypropan-2-yl)benzoic Acid in Coordination Chemistry

Abstract

This technical guide provides an in-depth exploration of 3-(2-Hydroxypropan-2-yl)benzoic acid as a versatile organic linker in coordination chemistry. This bifunctional molecule, featuring both a carboxylic acid and a tertiary alcohol moiety, offers unique structural and functional possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). We present the foundational principles of its coordination behavior, detailed protocols for ligand and complex synthesis, standard characterization methodologies, and explore its potential in advanced applications such as catalysis and drug delivery. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of this ligand in their work.

Introduction: The Potential of a Bifunctional Linker

3-(2-Hydroxypropan-2-yl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a tertiary alcohol group at the meta position. This unique combination of a primary coordination site (the carboxylate) and a secondary, potentially coordinating or hydrogen-bond-donating site (the hydroxyl group) makes it a compelling building block for creating sophisticated supramolecular structures.[1] While benzoic acid and its simpler derivatives have been extensively used in the construction of MOFs and coordination polymers[1][2][3], the bulky and functional 2-hydroxypropan-2-yl group introduces steric influence and new interactive possibilities. These features can be exploited to design materials with unique pore environments, enhanced stability, and tailored functionalities for applications ranging from gas storage and separation to targeted drug delivery and heterogeneous catalysis.[1][3][4]

Part 1: Ligand Synthesis and Properties

A reliable supply of the pure ligand is paramount for reproducible results in coordination chemistry. The most common and efficient laboratory-scale synthesis involves the Grignard reaction, which transforms the ketone group of a readily available precursor into the desired tertiary alcohol.[1]

Protocol 1: Synthesis of 3-(2-Hydroxypropan-2-yl)benzoic Acid

Objective: To synthesize the title compound from 3-acetylbenzoic acid via a Grignard reaction.

Materials:

-

3-acetylbenzoic acid

-

Methylmagnesium bromide (3 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M and concentrated)

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold, oven-dried flasks)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-acetylbenzoic acid (1 equivalent) in anhydrous THF (approx. 50 mL).

-

Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide solution (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The excess Grignard reagent ensures the deprotonation of the carboxylic acid and the subsequent nucleophilic addition to the ketone.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the solution is acidic (pH ~2). This step protonates the alkoxide intermediate and the carboxylate salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) to yield pure 3-(2-Hydroxypropan-2-yl)benzoic acid as a white solid.[1]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

| Property | Value |

| CAS Number | 40912-34-3[5] |

| Molecular Formula | C₁₀H₁₂O₃[5] |

| Molecular Weight | 180.20 g/mol [5] |

| Appearance | White crystalline solid |

| Key Functional Groups | Carboxylic Acid, Tertiary Alcohol |

Part 2: Principles of Coordination and Structural Motifs

The coordination behavior of 3-(2-Hydroxypropan-2-yl)benzoic acid is primarily dictated by its carboxylate group, which can adopt several binding modes with metal centers. The hydroxyl group, while less likely to form a strong covalent bond, plays a crucial role in directing the supramolecular assembly through hydrogen bonding.

-

Carboxylate Coordination: Upon deprotonation, the carboxylate group can act as a mono-, bi-, or polydentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. Common binding modes include monodentate, chelating, and bridging (syn-syn, syn-anti, anti-anti).

-

Hydroxyl Group Influence: The tertiary alcohol can act as a hydrogen bond donor to adjacent ligands or solvent molecules, reinforcing the overall framework. In some cases, it may coordinate directly to a metal center, particularly with hard metal ions.

Caption: Potential coordination and interaction modes of the ligand.

Part 3: Application Note - Synthesis of a Zinc-Based Metal-Organic Framework (MOF)

Zinc-based MOFs are of particular interest for biomedical applications due to their low toxicity and good biocompatibility.[3][6] The following is a representative protocol for the synthesis of a hypothetical zinc MOF, designated Zn-HPBA (Zinc-HydroxyPropylBenzoic Acid), using a solvothermal method common for MOF synthesis.[4]

Protocol 2: Solvothermal Synthesis of Zn-HPBA

Objective: To synthesize a crystalline, porous MOF from zinc nitrate and 3-(2-Hydroxypropan-2-yl)benzoic acid.

Materials:

-

3-(2-Hydroxypropan-2-yl)benzoic acid (H₂L)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (20 mL)

Procedure:

-

Solution Preparation: In a 20 mL glass vial, dissolve 3-(2-Hydroxypropan-2-yl)benzoic acid (0.090 g, 0.5 mmol) and zinc nitrate hexahydrate (0.149 g, 0.5 mmol) in 15 mL of DMF.

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Assembly: Transfer the clear solution into a 20 mL Teflon-lined autoclave.

-

Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C for 48 hours. The slow heating and cooling rates are critical for the growth of high-quality single crystals.

-

Cooling and Isolation: After 48 hours, cool the autoclave to room temperature naturally. Colorless, crystalline solids should be visible. Decant the mother liquor.

-

Washing: Wash the as-synthesized crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials trapped within the pores.

-

Activation: To create a porous framework, the solvent molecules coordinated or trapped within the pores must be removed. This can be achieved by immersing the crystals in a volatile solvent like chloroform or acetone for 24 hours (solvent exchange), followed by heating under vacuum at a temperature below the decomposition point of the framework (e.g., 150°C) for 12 hours.

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Part 4: Application Note - Coordination Polymers for Drug Delivery

The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems.[3][7][8] A MOF like Zn-HPBA could encapsulate therapeutic agents and release them in a controlled manner.

Conceptual Protocol 3: Doxorubicin (DOX) Loading and Release from Zn-HPBA

Objective: To load the anticancer drug Doxorubicin (DOX) into the Zn-HPBA framework and study its pH-responsive release.

Materials:

-

Activated Zn-HPBA MOF

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

A. Drug Loading:

-

Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

-

Immerse a known quantity of activated Zn-HPBA (e.g., 20 mg) in the DOX solution (e.g., 5 mL).

-

Stir the suspension in the dark at room temperature for 24 hours to allow DOX to diffuse into the MOF pores.

-

Centrifuge the mixture to collect the DOX-loaded MOF (Zn-HPBA@DOX).

-

Wash the solid with deionized water to remove surface-adsorbed DOX.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (~480 nm) to determine the amount of unloaded drug. Calculate the loading capacity by subtraction from the initial amount.

B. In Vitro Drug Release:

-

Disperse a known amount of Zn-HPBA@DOX (e.g., 10 mg) into two separate release media: PBS at pH 7.4 (simulating physiological conditions) and PBS at pH 5.5 (simulating the acidic tumor microenvironment).

-

Incubate the suspensions at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and centrifuge to separate the MOF.

-

Measure the concentration of released DOX in the supernatant using UV-Vis spectrophotometry.

-

Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

-

Plot the cumulative drug release percentage against time for both pH conditions to determine the release kinetics. A faster release is anticipated at the lower pH due to the partial degradation of the acid-labile coordination bonds.

Caption: Conceptual workflow for drug loading and pH-responsive release.

Part 5: Standard Characterization Protocols

Proper characterization is essential to confirm the synthesis of the desired coordination polymer and to understand its properties.

| Technique | Purpose | Expected Outcome for Crystalline Zn-HPBA |

| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A unique pattern of sharp peaks, different from the starting materials, indicating the formation of a new crystalline phase. |

| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance/shift of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of asymmetric/symmetric COO⁻ stretches (~1610-1550 cm⁻¹ and ~1400 cm⁻¹), indicating coordination.[9] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Initial weight loss corresponding to guest/coordinated solvent molecules, followed by a plateau, and then decomposition at a high temperature (>300°C), indicating good thermal stability. |

| ¹H NMR Spectroscopy | To confirm ligand integrity after digestion of the MOF. | Digesting the MOF in DCl/DMSO-d₆ should yield a spectrum matching the original 3-(2-Hydroxypropan-2-yl)benzoic acid ligand. |

| Gas Sorption Analysis (N₂ at 77K) | To determine porosity and surface area (for activated MOF). | A Type I or Type IV isotherm, from which the BET surface area and pore volume can be calculated, confirming permanent porosity. |

Conclusion

3-(2-Hydroxypropan-2-yl)benzoic acid stands out as a promising, yet underexplored, linker for the development of functional coordination materials. Its unique structural features—a robust coordination site combined with a sterically demanding, hydrogen-bonding group—provide a clear pathway for designing MOFs and coordination polymers with tailored pore environments and chemical properties. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to synthesize, characterize, and apply these novel materials in fields such as catalysis, separations, and nanomedicine. Future work should focus on the synthesis of a wider range of complexes with different metals and the detailed exploration of their functional properties.

References

-

Benchchem. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3.

-

ResearchGate. Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions.

-

Preprints.org. Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes.

-

PMC. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base.

-

Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One.

-

Royal Society of Chemistry. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions.

-

PMC. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.

-

Annual Methodological Archive Research Review. Synthesis and Characterization of Some 3D Metals Complexes Derived from Schiff Base of Benzoin.

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

-

Royal Society of Chemistry. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions.

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

-

Royal Society of Chemistry. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.

-

Amerigo Scientific. 3-(2-Hydroxypropan-2-yl)benzoic acid.

-

SciSpace. Advanced coordination polymer materials for drug delivery systems.

-

ResearchGate. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.

-

Wiley Online Library. Solid-State Structures of Three Zinc(II) Coordination Polymers with 3-(1H-Imidazol-1-yl)propanoate.

-

ResearchGate. Advanced coordination polymer materials for drug delivery systems.

-

PMC. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.

Sources

- 1. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Hydroxypropan-2-yl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxypropan-2-yl)benzoic Acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid. The information herein is designed to address common challenges and improve reaction yields by explaining the causality behind experimental choices and providing validated protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing 3-(2-Hydroxypropan-2-yl)benzoic acid?

A common and effective method involves a two-step process starting from 3-acetylbenzoic acid.[1] The first step is the protection of the carboxylic acid group via esterification, followed by the reaction of the keto group with a Grignard reagent to form the tertiary alcohol. The final step is the hydrolysis of the ester to yield the desired product.[1]

Q2: Why is it necessary to protect the carboxylic acid group before the Grignard reaction?

Grignard reagents are potent nucleophiles and strong bases.[2] The acidic proton of the carboxylic acid group would readily react with and consume the Grignard reagent in an acid-base reaction, preventing it from attacking the desired ketone carbonyl group. This side reaction significantly reduces the yield of the target molecule. Therefore, protecting the carboxylic acid, typically as a methyl or ethyl ester, is a critical step.

Q3: What are the typical yields for this synthesis, and what are the major factors influencing it?

Reported yields can vary, with some methods achieving approximately 76%.[1] The major factors influencing the yield are:

-

Purity of reagents and solvents: The Grignard reaction is highly sensitive to moisture and protic impurities.[2][3]

-

Reaction temperature: Careful temperature control during the Grignard addition is crucial to minimize side reactions.

-

Efficiency of the work-up and purification steps: Product loss can occur during extraction and recrystallization.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Formation of the Grignard Reagent

Symptoms:

-

The magnesium turnings do not react, and the solution does not become cloudy or warm.[3]

-

The characteristic color change associated with Grignard reagent formation is absent.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Presence of Moisture | Grignard reagents are highly reactive with water, which quenches the reagent as it forms.[2] | Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |

| Inactive Magnesium Surface | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from initiating.[2] | Solution: Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or using a sonicator to clean the surface.[2][3] |

| Impurities in the Alkyl Halide | The presence of water or other protic impurities in the alkyl halide will inhibit the reaction. | Solution: Use freshly distilled or high-purity alkyl halide. |

Issue 2: Low Yield of the Tertiary Alcohol Intermediate

Symptoms:

-

TLC or GC-MS analysis shows a significant amount of unreacted starting material (the ester of 3-acetylbenzoic acid).

-

Isolation of a significant amount of a biphenyl-type byproduct.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Insufficient Grignard Reagent | An inadequate amount of Grignard reagent will result in incomplete conversion of the starting material. | Solution: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents). |

| Side Reactions of the Grignard Reagent | The Grignard reagent can undergo coupling reactions, especially at higher temperatures. | Solution: Add the Grignard reagent dropwise to the solution of the ester at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] |

| Enolization of the Ketone | Although less common with ketones compared to aldehydes, enolization can occur, leading to byproducts. | Solution: Maintain a low reaction temperature during the Grignard addition. |

Issue 3: Difficulties in the Final Hydrolysis Step

Symptoms:

-

Incomplete conversion of the ester to the carboxylic acid.

-

Formation of unwanted byproducts during hydrolysis.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Insufficient Hydrolysis Time or Temperature | The hydrolysis of the ester may be slow under mild conditions. | Solution: Increase the reaction time or temperature. Basic hydrolysis using NaOH or KOH in a water/alcohol mixture is typically effective.[1] |

| Reversibility of the Reaction | Ester hydrolysis is a reversible reaction.[1] | Solution: Use a sufficient excess of the base to drive the reaction to completion. |

| Degradation of the Product | The tertiary alcohol is generally resistant to oxidation, but harsh acidic or basic conditions at high temperatures could potentially lead to side reactions.[1] | Solution: Monitor the reaction progress by TLC and avoid prolonged heating once the reaction is complete. |

Issue 4: Impure Final Product After Purification

Symptoms:

-

The melting point of the final product is broad or lower than the literature value.

-

NMR or other spectroscopic analyses show the presence of impurities.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Inefficient Extraction | Poor separation of the organic and aqueous layers during work-up can lead to the carryover of impurities. | Solution: Ensure complete separation of the layers. A back-extraction of the aqueous layer with a fresh portion of organic solvent can improve recovery. |

| Incomplete Removal of Byproducts | Biphenyl and other non-polar byproducts from the Grignard reaction may co-precipitate with the product. | Solution: Utilize the difference in solubility. The desired carboxylic acid is soluble in aqueous base, while non-polar impurities are not. Extract the product into an aqueous basic solution, wash the aqueous layer with an organic solvent to remove non-polar impurities, and then re-acidify to precipitate the pure product. |

| Ineffective Recrystallization | Choosing an inappropriate solvent or cooling the solution too quickly can result in poor purification. | Solution: Select a suitable recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[4] Allow the solution to cool slowly to promote the formation of pure crystals.[4] Water or a mixture of water and an organic solvent like acetone can be effective for recrystallization.[5] |

III. Experimental Protocols & Visualizations

Synthetic Workflow

The overall synthetic strategy is outlined below:

Caption: Synthetic pathway for 3-(2-Hydroxypropan-2-yl)benzoic acid.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yield issues.

IV. References

-

organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved February 21, 2026, from [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved February 21, 2026, from [Link]

-

Grignard Reaction. (n.d.). Retrieved February 21, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (2019). Rasayan J. Chem., 12(3), 1077-1084.

-

Process for the purification of benzoic acid - Google Patents. (n.d.). Retrieved February 21, 2026, from

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis and Structure Elucidation of ( R )-3-(2′-hydroxyprop-1-yl) adenine. (2018). Molecules, 23(10), 2634.

-

Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. (2024). Chemistry – A European Journal, e202401084.

-

Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991). Retrieved February 21, 2026, from [Link]

-

Preparation of benzoic acid of high purity. (1948). Journal of Research of the National Bureau of Standards, 41(6), 747–757.

-

3-(2-Hydroxypropan-2-yl)benzoic acid - Amerigo Scientific. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved February 21, 2026, from [Link]

-

p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025). International Journal of Advanced Research in Science, Communication and Technology, 10(2).

-

Process for making certain benzoic acid compounds - Google Patents. (n.d.). Retrieved February 21, 2026, from

-

Mechanism Studies of LCP Synthesis - MDPI. (2019). Polymers, 11(4), 629.

Sources

Technical Support Center: Purification of 3-(2-Hydroxypropan-2-yl)benzoic acid

Welcome to the technical support center for the purification of 3-(2-hydroxypropan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. My aim is to move beyond simple procedural steps and offer a deeper understanding of the "why" behind each technique, empowering you to troubleshoot effectively and ensure the integrity of your research.

Understanding the Chemistry: Synthesis and Common Impurities

3-(2-Hydroxypropan-2-yl)benzoic acid is commonly synthesized via a Grignard reaction between a protected 3-carboxy-phenyl Grignard reagent and acetone, or more frequently, by the reaction of methyl 3-acetylbenzoate with a methyl Grignard reagent, followed by hydrolysis.[1] While effective, these synthetic routes can introduce specific impurities that require targeted purification strategies.

Common Reaction Byproducts:

-

Unreacted Starting Materials: Primarily 3-acetylbenzoic acid (if this is the starting material for the Grignard reaction).

-

Biphenyl Derivatives: Formed from the coupling of the Grignard reagent.[2]

-

Magnesium Salts: Remnants from the Grignard reaction workup.[3]

-

Solvent Residues: Such as diethyl ether or tetrahydrofuran (THF).

The purification strategy you choose will depend on the scale of your reaction and the nature of the primary impurities. Below, we address common issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues

Question 1: My compound won't crystallize out of solution, even after cooling. What's going wrong?

This is a classic problem often caused by using too much solvent.[4] Remember, the goal of recrystallization is to create a supersaturated solution upon cooling.

Troubleshooting Steps:

-

Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[4] Once the volume is reduced, allow the solution to cool again.

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5]

-

Seeding: If you have a small amount of pure 3-(2-hydroxypropan-2-yl)benzoic acid, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[5]

-

-

Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. Consult the solvent selection table below for alternatives.